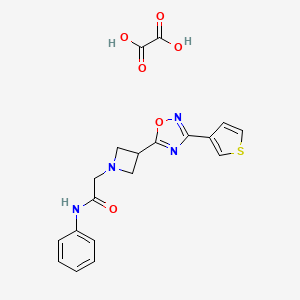

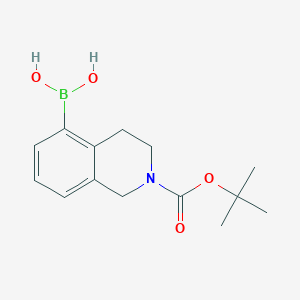

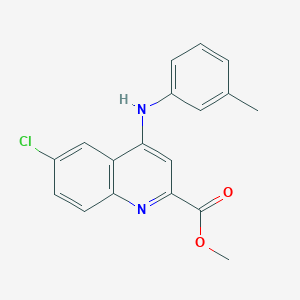

![molecular formula C19H14BrN5O2 B2742429 N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 656831-80-0](/img/structure/B2742429.png)

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a compound that has been mentioned in the context of anticancer activity . It is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids .

Synthesis Analysis

The compound is synthesized as part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids . These compounds have been designed and evaluated for their anticancer activity in vitro and in vivo cancer models .Molecular Structure Analysis

The molecular structure of this compound is part of the pyrazolo[3,4-d]pyrimidine class of compounds . It is linked to a piperazine ring, bearing different aromatic moieties, through different linkages .Chemical Reactions Analysis

The compound has been evaluated for its cytotoxicity on 60-NCI cell lines . It has shown promising cytotoxicity against tested cancer cell lines .Applications De Recherche Scientifique

Radioligand Development for PET Imaging

A study on the development of radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography) highlights the significance of pyrazolo[1,5-a]pyrimidineacetamides. These compounds, including DPA-714, a fluorine-18 labeled compound, demonstrate the utility of pyrazolo[1,5-a]pyrimidine derivatives in neuroimaging, particularly for conditions such as neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Potential Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines, which share a structural motif with pyrazolo[3,4-d]pyrimidines, has identified compounds with mediator release inhibitory activity, suggesting applications in the treatment of asthma. This underscores the broader therapeutic potential of pyrimidine derivatives in respiratory conditions (Medwid et al., 1990).

Peripheral Benzodiazepine Receptor Ligands

Studies on 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands have contributed to understanding the role of PBR in steroid biosynthesis and its implications in conditions like anxiety and inflammation. This research showcases the application of pyrazolo[3,4-d]pyrimidines in developing selective ligands for receptor targets (Selleri et al., 2005).

Xanthine Oxidase Inhibitors

The synthesis and evaluation of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines have demonstrated their utility as potent xanthine oxidase inhibitors. These compounds offer insights into the development of treatments for conditions like gout, showcasing the application of pyrazolo[3,4-d]pyrimidine derivatives in addressing metabolic disorders (Springer et al., 1976).

Inhibitors of Phosphodiesterase 1

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones has been investigated for their role as phosphodiesterase 1 (PDE1) inhibitors, with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This research highlights the importance of pyrazolo[3,4-d]pyrimidine derivatives in developing novel therapeutics for central nervous system disorders (Li et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and P-glycoprotein . EGFR-TK is a cell surface receptor that is involved in the regulation of cell growth and differentiation . P-glycoprotein is a membrane protein that pumps many foreign substances out of cells .

Mode of Action

This compound inhibits the activity of EGFR-TK, thereby blocking the signal transduction pathways that lead to DNA synthesis and cell proliferation . It also inhibits P-glycoprotein, which can increase the intracellular concentration of therapeutic drugs .

Biochemical Pathways

By inhibiting EGFR-TK, this compound interferes with the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival . The inhibition of P-glycoprotein can affect the absorption, distribution, metabolism, and excretion of many drugs .

Pharmacokinetics

The inhibition of p-glycoprotein can potentially improve the bioavailability of therapeutic drugs .

Result of Action

The inhibition of EGFR-TK by this compound can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells . The inhibition of P-glycoprotein can enhance the efficacy of therapeutic drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are substrates or inhibitors of P-glycoprotein can affect its activity . The expression level of EGFR-TK can also influence the efficacy of this compound .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLSXQIXWSWWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

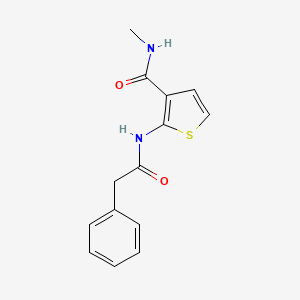

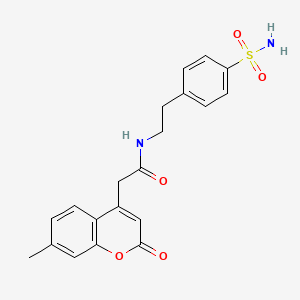

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)

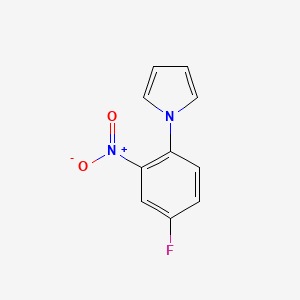

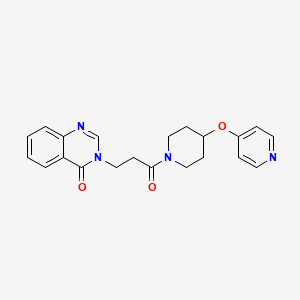

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)

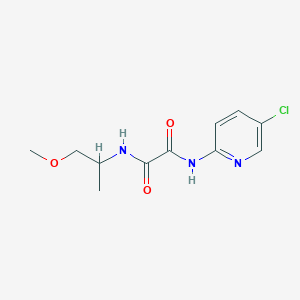

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)

![3-(3-Methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2742359.png)